molecular formula C25H37NO4 B1667075 Bimatoprost CAS No. 155206-00-1

Bimatoprost

Cat. No.: B1667075
CAS No.: 155206-00-1
M. Wt: 415.6 g/mol
InChI Key: AQOKCDNYWBIDND-FTOWTWDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bimatoprost is a synthetic prostaglandin analog used primarily in the treatment of glaucoma and ocular hypertension. It is also employed cosmetically to enhance eyelash growth. This compound works by increasing the outflow of aqueous humor from the eyes, thereby reducing intraocular pressure. It was approved for medical use in the United States in 2001 and is available under various brand names, including Lumigan and Latisse .

Scientific Research Applications

Bimatoprost has a wide range of scientific research applications:

Mechanism of Action

Biochemical Pathways

Bimatoprost appears to mimic the activity of the prostamides, which are biosynthesized from the natural endocannabinoid anandamide by the enzyme cyclo-oxygenase 2 (COX-2) . This biochemical pathway is significant in the regulation of intraocular pressure. The affected pathways lead to an enhancement of both conventional and uveoscleral outflow , which is consistent with the drug’s reported improvement of pressure-sensitive (presumed trabecular) and pressure-insensitive (presumed uveoscleral) outflow in humans .

Pharmacokinetics

This compound is well absorbed through the cornea . It starts lowering intraocular pressure after four hours, lasting for at least 24 hours . The elimination half-life of this compound is approximately 45 minutes . One pharmacokinetic study found that 67% of the administered dose was excreted in the urine while 25% of the dose was recovered in the feces . These ADME properties impact the bioavailability of this compound, contributing to its effectiveness in reducing intraocular pressure.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension . By mildly stimulating the rate of aqueous humor outflow , this compound helps to relieve elevated intraocular pressure and decrease the risk of optic nerve damage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, long-term treatment of primates with this compound leads to a remodeling of the conventional and uveoscleral outflow pathways . This suggests that the drug’s environment of action, specifically the eye’s internal structures, can influence its effectiveness.

Safety and Hazards

Bimatoprost may damage fertility or the unborn child. It may cause genetic defects. It causes serious eye irritation and is harmful in contact with skin . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

Future Directions

The FDA approved the bimatoprost implant Durysta in March 2020. The device delivers a prostaglandin analog, for reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension . Further data supporting the efficacy of this compound implant in reducing IOP with a sustained duration of effect are available from a prospective, 24-month, dose-ranging, paired-eye controlled, multinational, phase I/II clinical trial .

Biochemical Analysis

Biochemical Properties

Bimatoprost is a prostaglandin analog that interacts with prostaglandin receptors in the eye . It is hydrolyzed to its active form, this compound acid, in the eye . This compound undergoes oxidation, N-deethylation, and glucuronidation after it is systemically absorbed, leading to the production of various metabolites . In vitro studies show that CYP3A4 is an enzyme that participates in the metabolism of this compound .

Cellular Effects

This compound has been found to significantly increase impedance, an indicator of cell relaxation, of primary cultures of human trabecular meshwork and Schlemm’s canal cell monolayers in a receptor-specific manner . This suggests that both cell types mediate the effects of prostaglandins on conventional outflow facility .

Molecular Mechanism

This compound acts by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . It achieves this by binding to and activating prostaglandin receptors (specifically, the prostamide receptor) in the ciliary muscle of the eye .

Temporal Effects in Laboratory Settings

In a study, the diurnal and nocturnal intraocular pressure means were significantly lower under the this compound 0.01% treatment than baseline in both the sitting and supine positions . The diurnal and nocturnal ocular perfusion pressure means were significantly higher under treatment than baseline in both the sitting and supine positions .

Dosage Effects in Animal Models

In animal studies, this compound has been shown to reduce intraocular pressure effectively. After administration of this compound in acute primary glaucoma, intraocular pressure can decrease by 15–20 mmHg in 45–60 minutes . Adverse effects seen in dogs include an increase in conjunctivitis, uveitis, and intense miosis .

Metabolic Pathways

This compound is metabolized by oxidation, N-deethylation, and glucuronidation, forming a variety of metabolites . In vitro studies show that CYP3A4 is an enzyme that participates in the metabolism of this compound .

Transport and Distribution

This compound is well absorbed through the cornea . A low percentage enters the bloodstream . In the blood plasma, peak concentrations are reached after 10 minutes, then drop below the detection limit of 25 pg/ml after 1.5 hours .

Subcellular Localization

This compound is applied directly to the base of the upper eyelashes . It is used as an eye drop and effects generally occur within four hours . It is primarily localized in the eye where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bimatoprost is synthesized through a multi-step process starting from commercially available (-)-Corey lactone diol. The synthesis involves stereospecific reactions to ensure the correct configuration of the final product.

Industrial Production Methods

In industrial settings, this compound is produced using optimized synthetic routes that ensure high yield and purity. The process typically involves the use of solvents like alcohols and reagents such as acids and bases under controlled conditions. The final product is purified through techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Bimatoprost undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various degradation products and derivatives that can be analyzed using techniques like HPLC and mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Comparison

Bimatoprost is unique among prostaglandin analogs due to its ethyl amide group, which distinguishes it from other compounds like Latanoprost and Travoprost that have isopropyl ester groups. This structural difference contributes to its distinct pharmacological profile and efficacy in reducing intraocular pressure. Studies have shown that this compound is more effective in lowering intraocular pressure compared to Latanoprost and Travoprost .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOKCDNYWBIDND-FTOWTWDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30895042
Record name Bimatoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bimatoprost
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, 1.87e-02 g/L
Record name Bimatoprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bimatoprost
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bimatoprost imitates the effects of prostamides, specifically prostaglandin F2α. Bimatoprost mildly stimulates aqueous humor outflow, relieving elevated intraocular pressure and decreasing the risk of optic nerve damage. It is thought that bimatoprost reduces intraocular pressure (IOP) in humans by causing an increase in outflow of the aqueous humor via the trabecular meshwork and uveoscleral pathways. It achieves the above effects by decreasing tonographic resistance to aqueous humor outflow. Bimatoprost does not affect aqueous humor production.
Record name Bimatoprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

155206-00-1
Record name Bimatoprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155206-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bimatoprost [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155206001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimatoprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bimatoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-pentenyl] cyclopentyl} -N-ethyl-5-heptenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIMATOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXS94885MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bimatoprost
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

63-67
Record name Bimatoprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bimatoprost
Reactant of Route 2
Reactant of Route 2
Bimatoprost
Reactant of Route 3
Bimatoprost
Reactant of Route 4
Bimatoprost
Reactant of Route 5
Bimatoprost
Reactant of Route 6
Reactant of Route 6
Bimatoprost

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.